molecular formula C9H11N3 B2548154 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 412016-37-6

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Katalognummer B2548154
CAS-Nummer: 412016-37-6
Molekulargewicht: 161.208
InChI-Schlüssel: OTYQMHKAYHPBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine” is a chemical compound that has been studied for its potential use in the treatment of various diseases . It is a derivative of pyridine and has been identified as a modulator of GPR65, which is a target for the treatment of cancer, immune disorders, asthma, chronic obstructive pulmonary disease (CORD), and acute respiratory distress syndrome (ARDS) .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with 3-bromo-4-(trifluoromethyl)aniline in the presence of triethylamine in dichloromethane at 20°C for 0.5 hours . The second stage involves the addition of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine in dichloromethane at 20°C for 72 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring fused to a cycloheptane ring . The molecular formula is C9H11N3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The key reactions involve the formation of a carboxamide derivative and the cyclization to form the fused ring system .

Wissenschaftliche Forschungsanwendungen

HIV Reverse Transcriptase Inhibition

A study by Wang et al. (2006) explored the synthesis of novel compounds, including 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine derivatives, as inhibitors of HIV-1 reverse transcriptase. These compounds demonstrated antiretroviral activity in the low micromolar range, comparable to nevirapine, a commonly used antiretroviral drug (Wang et al., 2006).

Vilsmeier–Haack Formylation

Horváth et al. (1983) investigated the Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. This process led to derivatives with enhanced reactivity, which could be useful in various synthetic applications (Horváth et al., 1983).

Platelet Aggregation Inhibition

Sasaki et al. (1990) synthesized 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines and evaluated their inhibitory activities against platelet aggregation. These compounds could have potential applications in the treatment or prevention of thrombotic disorders (Sasaki et al., 1990).

Anticancer Activity

Doğanay et al. (2016) conducted a study on 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivatives for their anticancer activities. The compounds synthesized were tested against the MCF-7 breast cancer cell line, showing potential as anticancer agents (Doğanay et al., 2016).

Synthesis and Biomedical Applications

A review by Jubete et al. (2019) covers the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidines, a class of compounds that includes 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine. This comprehensive review provides insights into the diverse applications of these compounds in medicine and biology (Jubete et al., 2019).

Wirkmechanismus

The compound acts as a modulator of GPR65, which is involved in various biological processes including immune response and inflammation . By modulating the activity of this receptor, the compound could potentially be used for the treatment of various diseases including cancer and immune disorders .

Eigenschaften

IUPAC Name

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQMHKAYHPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

CAS RN

412016-37-6
Record name 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.